PIGMENT YELLOW 151

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; PVC (soft); ABS; PVC (rigid); (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-8,15H,1H3,(H,19,25)(H,26,27)(H2,20,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFWVWDPPIWORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865612 | |

| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid | |

| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31837-42-0 | |

| Record name | Pigment Yellow 151 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31837-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031837420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Pigment Yellow 151

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 151 (PY 151) is a high-performance organic pigment belonging to the benzimidazolone class. Valued for its bright, greenish-yellow shade, excellent light and weather fastness, and high heat stability, it serves as a critical colorant in demanding applications such as automotive coatings, industrial paints, high-grade plastics, and specialized printing inks.[1][2] For drug development professionals, the core benzimidazolone structure is of particular interest as it is considered a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and performance characteristics of this compound, along with a discussion of the potential biological relevance of its core chemical scaffold.

Chemical Structure and Identification

This compound is a monoazo pigment characterized by the presence of a benzimidazolone moiety. This structural feature is largely responsible for its exceptional stability.

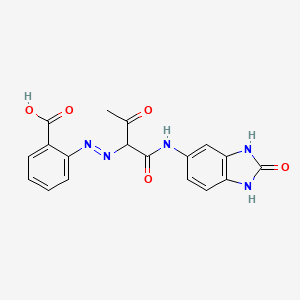

Caption: Chemical structure of C.I. This compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 13980[2] |

| CAS Number | 31837-42-0[2] |

| IUPAC Name | 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid[1][3] |

| Molecular Formula | C18H15N5O5[4] |

| Molecular Weight | 381.34 g/mol [4] |

| Chemical Class | Benzimidazolone, Monoazo |

Physicochemical and Performance Properties

This compound is recognized for its robust physical and chemical properties, making it suitable for high-performance applications. The data presented below is a consolidation from various technical sources.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow Powder[5] |

| Density | 1.50 - 1.6 g/cm³[2][5] |

| Melting Point | >320 °C[5] |

| Specific Surface Area | 18 - 26 m²/g[2][6] |

| Oil Absorption | 33 - 52 g/100g [5] |

| pH (10% slurry) | 6.5 - 7.0[6] |

| Water Solubility | 17.8 µg/L at 25 °C |

Table 3: Performance and Fastness Properties of this compound (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent)

| Property | Rating |

| Lightfastness (Full Shade) | 7-8[6] |

| Lightfastness (Reduced Tint) | 7[5] |

| Weather Fastness | 4-5[5] |

| Heat Stability (in HDPE) | 260 °C for 5 min[1] |

| Water Resistance | 5[2] |

| Oil Resistance | 5[2] |

| Acid Resistance | 5[6] |

| Alkali Resistance | 3-4[5] |

| Migration Resistance | 5[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[6]

Caption: A simplified workflow for the laboratory synthesis of this compound.

Detailed Protocol:

-

Diazotization:

-

Combine anthranilic acid (1.0 eq), deionized water, and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and thermometer.

-

Cool the resulting solution to below 0°C using an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) (approx. 1.05 eq) dropwise, ensuring the reaction temperature is maintained below 0°C.

-

After the addition is complete, stir the diazonium salt solution at low temperature for at least 30 minutes.[6]

-

-

Coupling Component Preparation:

-

In a separate vessel, dissolve the coupling component, 5-acetoacetylamino-benzimidazolone (AABI) (approx. 1.02 eq), in an aqueous solution of sodium hydroxide.

-

Prepare a third solution containing deionized water, glacial acetic acid, and sodium hydroxide.

-

Add the AABI solution to this third mixture to form a fine, white colloidal suspension of the coupling component.[6]

-

-

Azo Coupling:

-

Vigorously stir the suspension of the coupling component at room temperature.

-

Add the cold diazonium salt solution dropwise to the coupling component suspension. A yellow slurry of this compound will form immediately.

-

Continue stirring the slurry for a minimum of 6 hours to ensure the reaction goes to completion.[6]

-

-

Isolation and Finishing:

-

Filter the crude pigment slurry under vacuum.

-

Wash the resulting pigment wetcake by reslurrying it in deionized water and filtering again. This washing step is typically repeated.

-

Dry the purified pigment, for instance by freeze-drying, to obtain the final product as a fine yellow powder.[6]

-

Performance Testing Protocols

The following outlines the principles of standard methodologies used to determine the fastness properties of pigments like PY 151.

4.2.1 Lightfastness (Based on ISO 105-B02) This method determines the effect of an artificial light source representative of natural daylight (D65) on the color of the material.

-

Apparatus: A xenon arc lamp weathering apparatus equipped with appropriate light filters (e.g., Window-IR) and controls for irradiance, temperature, and humidity.

-

Procedure:

-

Prepare test specimens by dispersing the pigment in a suitable medium (e.g., a coating or plastic) and applying it to a substrate.

-

Mount the specimens in the apparatus alongside a set of blue wool references (Scale 1-8).

-

Expose the specimens and references to the xenon arc light under specified conditions of irradiance (e.g., 42 W/m² from 300-400 nm), temperature, and humidity.

-

Periodically assess the change in color (fading) of the test specimen by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

-

4.2.2 Heat Stability (Based on ISO 787-21) This method compares the heat stability of a pigment in a stoving medium against an agreed-upon standard.

-

Apparatus: Laboratory mill or high-speed stirrer, film applicator, stoving oven with precise temperature control.

-

Procedure:

-

Prepare a dispersion of the test pigment in a suitable heat-curable binder (stoving medium).

-

Apply the dispersion to test panels at a uniform thickness.

-

Prepare a parallel set of panels with a standard reference pigment.

-

Cure one strip of each panel at the lowest temperature required for a full cure.

-

Stove the remaining strips at progressively higher temperatures or for longer durations as agreed (e.g., 260°C for 5 minutes).

-

After cooling, compare the color change of the test pigment strips against the reference standard at each temperature interval.

-

4.2.3 Chemical Resistance (Based on ASTM D1308) This method determines the effect of various chemical reagents on a pigmented surface.

-

Apparatus: Pipettes, watch glasses, and standardized chemical reagents (e.g., acids, alkalis, solvents).

-

Procedure (Covered Spot Test):

-

Prepare coated panels with the pigment under test.

-

Place a small amount of the test reagent onto the panel surface.

-

Immediately cover the reagent with a watch glass to prevent evaporation.

-

After a specified period (e.g., 1 hour), remove the watch glass and wipe the surface clean.

-

Evaluate the tested area for any changes, such as discoloration, change in gloss, blistering, softening, or loss of adhesion, and rate the resistance on a scale.

-

Spectral Properties

-

UV-Vis-NIR Reflectance Spectroscopy: Reflectance spectra show that this compound strongly absorbs light in the blue-violet region of the visible spectrum, which is responsible for its yellow appearance. The major reflectance occurs between approximately 500 nm and 750 nm, with a steep drop-off in reflectance below 500 nm.

-

FTIR Spectroscopy: The Fourier-transform infrared spectrum of PY 151 would show characteristic absorption bands corresponding to its functional groups, including N-H stretching from the benzimidazolone and amide groups, C=O stretching from the amide, keto, and carboxylic acid groups, and C=C stretching from the aromatic rings.

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information useful for identifying the pigment's molecular structure.

Relevance for Drug Development Professionals

While this compound is an industrial colorant and not a therapeutic agent, its core benzimidazolone structure is a well-known "privileged scaffold" in medicinal chemistry. This means the benzimidazolone moiety is a recurring structural feature in molecules that exhibit a wide range of biological activities. Derivatives of this core have been developed as potent antimicrobial, antiviral, and anticancer agents.

For researchers in drug development, understanding the properties of related structures can provide insights for new molecular design. Two prominent mechanisms of action for antimicrobial benzimidazole (B57391) derivatives are:

-

Inhibition of Bacterial DNA Gyrase: Certain benzimidazole compounds can interfere with bacterial DNA replication by inhibiting DNA gyrase (a type II topoisomerase). This enzyme is essential for relieving torsional strain in bacterial DNA during replication and is a validated target for antibiotics.

-

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis: In fungi, some benzimidazole derivatives act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical in the biosynthetic pathway of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its disruption leads to fungal cell death.

Caption: Conceptual pathway for antibacterial action via DNA gyrase inhibition.

Caption: Conceptual pathway for antifungal action via ergosterol synthesis inhibition.

Toxicological Information and Safety

This compound exhibits low acute toxicity.

Table 4: Toxicological Data for this compound

| Test | Result | Species |

| Oral LD50 | > 5000 mg/kg | Rat |

| Inhalation LC50 | > 1274 mg/m³ | Rat |

Standard handling procedures for fine chemical powders should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and respiratory protection to avoid dust inhalation.

Conclusion

C.I. This compound is a high-performance benzimidazolone pigment with a well-characterized profile of excellent stability and fastness properties, making it indispensable in high-end material applications. Its robust chemical nature, stemming from its molecular structure, provides a foundation for its durability. For scientists in materials and drug development, PY 151 serves not only as a benchmark for stable organic molecules but also as a reference point for the biologically significant benzimidazolone scaffold, which continues to be a fruitful starting point for the discovery of new therapeutic agents.

References

- 1. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]

- 4. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hengyitek.com [hengyitek.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Pigment Yellow 151 (CAS No. 31837-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 151 (PY 151), identified by CAS number 31837-42-0, is a high-performance benzimidazolone organic pigment.[1][2] It is characterized by its bright, greenish-yellow shade and is lauded for its excellent lightfastness, weather resistance, and thermal stability.[3][4] These robust properties make it a preferred colorant in demanding applications such as automotive and industrial coatings, plastics, and high-quality printing inks.[3][4][5] Chemically, it is an azo pigment, specifically 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid.[6][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis protocols, and relevant safety data, tailored for a scientific audience.

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various technical and safety data sheets.

Table 1: General and Chemical Properties

| Property | Value | References |

| Chemical Name | 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid | [6][7] |

| CAS Number | 31837-42-0 | [7][8] |

| EC Number | 250-830-4 | [9][10] |

| C.I. Name | This compound | [11][12] |

| C.I. Number | 13980 | [11][13] |

| Molecular Formula | C₁₈H₁₅N₅O₅ | [6][8][10] |

| Molecular Weight | 381.34 g/mol | [6][8][10] |

| Appearance | Yellow powder | [3][8] |

| Shade | Greenish Yellow | [3][14] |

Table 2: Physical Properties

| Property | Value | References |

| Density / Specific Gravity | 1.41 - 1.70 g/cm³ | [3][4][8][11][13][15][16][17][18] |

| Melting Point | > 320 °C | [15] |

| Oil Absorption | 33 - 70 g/100g | [1][3][4][13][18] |

| Specific Surface Area | 18 - 26 m²/g | [3][4][18] |

| pH Value | 5.0 - 8.5 | [3][4][11][13][18] |

| Water Solubility | Insoluble (17.8 µg/L at 25 °C) | [7][8][15][19] |

Table 3: Fastness and Resistance Properties (Scale 1-5 or 1-8)

| Property | Rating | System/Conditions | References |

| Light Fastness (Full Shade) | 7 - 8 (Excellent) | Wool Scale | [3][4][13][17][18][20] |

| Light Fastness (Tint) | 6 - 7 (Very Good) | Wool Scale | [4][13][18] |

| Weather Fastness | 4 - 5 (Very Good - Excellent) | Gray Scale | [4][17][18] |

| Heat Resistance | 200 - 260 °C | HDPE / Alkyd-Melamine | [1][3][4][13][17][18] |

| Acid Resistance | 4 - 5 (Good - Excellent) | 5% HCl | [1][4][13][17][18] |

| Alkali Resistance | 3 - 4 (Fair - Good) | 5% NaOH | [1][4][13][17][18] |

| Migration Resistance | 4 (Good) | - | [4][18] |

| Solvent Resistance (Ethanol) | 4 - 5 (Good - Excellent) | - | [4][13][17][18] |

Table 4: Toxicological Data

| Endpoint | Value | Species | References |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat (female) | [15] |

| Acute Inhalation Toxicity (LC50) | > 1274 mg/m³ air | Rat (male/female) | [15] |

| Skin Corrosion/Irritation | No data available; not expected to be an irritant | - | [8][11][15] |

| Serious Eye Damage/Irritation | No data available; may cause irritation | - | [8][15] |

| Carcinogenicity | No carcinogenic effect observed | - | [8][21] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the conventional diazotization and coupling reaction described in the literature.[22][23][24]

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

5-Acetoacetylamino-benzimidazolone (AABI)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 5 M

-

Sodium hydroxide (B78521) (NaOH)

-

Glacial acetic acid

-

Deionized water

Procedure:

Part A: Preparation of the Diazo Component

-

In a 3-neck round bottom flask equipped with a thermometer and magnetic stirrer, mix 2.0 g (0.0146 mol) of anthranilic acid with 35 mL of deionized water and 8.5 mL of 5 M hydrochloric acid.[22]

-

Stir the mixture until a clear solution is obtained.[22]

-

Cool the solution to below 0°C in an ice-salt bath.[22]

-

Prepare a solution of 1.058 g (0.0153 mol) of sodium nitrite in 6 mL of deionized water.[22]

-

Add the sodium nitrite solution dropwise to the cooled anthranilic acid solution, maintaining the internal temperature below 0°C.[22]

-

After the addition is complete, continue stirring the cold diazo solution for at least 30 minutes.[22]

Part B: Preparation of the Coupling Component

-

In a separate beaker, prepare a basic solution by dissolving 1.715 g (0.0429 mol) of NaOH in 10 mL of deionized water.[22]

-

Add 3.47 g (0.0149 mol) of 5-acetoacetylamino-benzimidazolone to the NaOH solution and mix.[22]

-

In a larger reaction vessel, prepare a third mixture containing 195 mL of deionized water, 6 mL of glacial acetic acid, and 2.29 g (0.0573 mol) of sodium hydroxide.[22]

-

Add the solution from step B2 to the mixture from step B3 to form a finely suspended colloidal solution of the coupling component.[22]

Part C: Coupling Reaction

-

Vigorously stir the suspension of the coupling component (from Part B) at room temperature.[22]

-

Add the cold diazo solution (from Part A) dropwise to the coupling component suspension. A yellow pigment slurry will form immediately.[22]

-

Continue stirring the yellow mixture for at least 6 hours to ensure complete color development.[22]

Part D: Isolation and Purification

-

Filter the pigment slurry under vacuum through a suitable filter membrane (e.g., 0.8 µm).[22]

-

Resuspend the pigment wet cake in 200 mL of deionized water and filter again. Repeat this washing step twice more.[22]

-

Dry the final pigment product. Freeze-drying for 48 hours is one effective method.[22] The final product is a dark yellow powder.[22]

Visualizations

Synthesis Pathway

The synthesis of this compound involves a classic azo coupling reaction. The primary steps are the diazotization of an aromatic amine (anthranilic acid) and its subsequent coupling with a coupling component (5-acetoacetylamino-benzimidazolone).

Caption: Synthesis pathway of this compound.

Experimental Workflow: Quality Control Analysis

A typical quality control workflow for a batch of synthesized this compound would involve assessing its physical and chemical properties to ensure it meets specifications.

Caption: Quality control workflow for this compound.

References

- 1. pigments.com [pigments.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]

- 5. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]

- 6. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 31837-42-0: this compound | CymitQuimica [cymitquimica.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. zeyachem.net [zeyachem.net]

- 13. colors-india.com [colors-india.com]

- 14. vibrantz.com [vibrantz.com]

- 15. echemi.com [echemi.com]

- 16. sypigment.com [sypigment.com]

- 17. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 18. icdn.tradew.com [icdn.tradew.com]

- 19. navpadpigments.com [navpadpigments.com]

- 20. admin.heubach.com [admin.heubach.com]

- 21. angenechemical.com [angenechemical.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. denizboya.com [denizboya.com]

- 24. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Yellow 151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Pigment Yellow 151 (C.I. 13980), a high-performance benzimidazolone monoazo pigment.[1] Renowned for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, this compound finds extensive application in high-grade paints, printing inks, and plastics.[2][3][4] This document details the underlying chemistry, experimental protocols, and purification methodologies, presenting quantitative data in structured tables and visualizing key processes through diagrams.

Chemical Synthesis

The synthesis of this compound is primarily achieved through an azo coupling reaction. This process involves two critical stages: the diazotization of an aromatic amine (diazo component) and the subsequent coupling with a nucleophilic coupling component.[5]

-

Diazo Component: 2-Aminobenzoic acid (Anthranilic acid)[1]

-

Coupling Component: 5-Acetoacetylamino-benzimidazolone (AABI)[2][6]

The overall reaction is the diazotization of anthranilic acid followed by coupling with 5-acetoacetylamino-benzimidazolone.[1]

The synthesis proceeds via the formation of a diazonium salt from anthranilic acid, which then acts as an electrophile in an aromatic substitution reaction with the enol form of 5-acetoacetylamino-benzimidazolone.

Caption: Synthesis pathway of this compound.

Two primary methodologies for the synthesis of this compound are prevalent: a conventional low-temperature method and an alternative single-stage, higher-temperature process.

Protocol 1: Conventional Low-Temperature Synthesis

This widely cited method involves the separate preparation of the diazonium salt at a low temperature (0-5°C) and the coupling component suspension, followed by their combination.[2][7]

Step 1: Diazotization of Anthranilic Acid

-

A mixture of anthranilic acid, deionized water, and hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and thermometer.[8]

-

The solution is cooled to below 0°C.[8]

-

A solution of sodium nitrite (B80452) in deionized water is added dropwise, maintaining the temperature below 0°C.[8]

-

The resulting diazo solution is stirred at this low temperature for at least 30 minutes.[8]

Step 2: Preparation of the Coupling Component Suspension

-

5-Acetoacetylamino-benzimidazolone (AABI) is dissolved in a basic solution of sodium hydroxide (B78521) and water.[8]

-

This solution is then added to a larger volume of water containing glacial acetic acid and additional sodium hydroxide, resulting in a fine, colloidal suspension of the coupling component.[8]

Step 3: Azo Coupling

-

The cold diazo solution is added dropwise to the vigorously stirred suspension of the coupling component at room temperature.[8]

-

The pH is controlled during the coupling reaction, often through the simultaneous addition of a dilute base like sodium carbonate solution.[2][7]

-

The resulting yellow pigment slurry is stirred for several hours (e.g., at least 6 hours) to ensure complete color development.[8]

Protocol 2: Alternative Single-Stage Synthesis

This modified approach simplifies the process by combining the reactants in a single vessel and conducting the reaction at a higher temperature, eliminating the need for stringent low-temperature control.[2][7]

-

Anthranilic acid and 5-acetoacetylamino-benzimidazolone (AABI) are dissolved in an aqueous sodium hydroxide solution.[2][7]

-

Sodium nitrite is then added to this alkaline solution and stirred until clear.[2][7]

-

In a separate reaction vessel, a buffer solution (e.g., sodium acetate (B1210297) in water) is prepared, and the pH is adjusted (e.g., to 5.5) with an acid like hydrochloric acid.[2][7]

-

The vessel is warmed (e.g., to 40°C), and the prepared mixture of reactants is added dropwise.[2][7]

-

The pH is maintained between 5.5 and 6.5 during the addition by the simultaneous dropwise addition of hydrochloric acid.[2][7]

-

After the addition is complete, the reaction is held at temperature to ensure completion, followed by heating to a higher temperature (e.g., 80°C) for a period (e.g., 1 hour).[2][7]

The following tables summarize the quantitative parameters from representative synthesis protocols.

Table 1: Reactant Quantities for Conventional Synthesis

| Reactant | Moles | Weight/Volume | Source |

| Anthranilic Acid | 0.0146 mol | 2.0 g | [8] |

| 5 M Hydrochloric Acid | - | 8.5 mL | [8] |

| Sodium Nitrite (NaNO₂) | 0.0153 mol | 1.058 g | [8] |

| 5-Acetoacetylamino-benzimidazolone (AABI) | 0.0149 mol | 3.47 g | [8] |

| Sodium Hydroxide (for AABI solution) | 0.0429 mol | 1.715 g | [8] |

| Glacial Acetic Acid | 0.105 mol | 6 mL | [8] |

| Sodium Hydroxide (for suspension) | 0.0573 mol | 2.29 g | [8] |

| Yield | - | 4.96 g (89%) | [8] |

Table 2: Reaction Conditions for Synthesis Protocols

| Parameter | Conventional Method | Alternative Method | Source |

| Diazotization Temperature | < 0°C | 30-40°C | [2][8] |

| Coupling Temperature | Room Temperature | 40°C | [2][8] |

| Reaction Time (Coupling) | ≥ 6 hours | ~2 hours (addition) + insulation | [2][8] |

| Post-Coupling Treatment | - | Heat to 80°C for 1 hour | [2] |

| pH Control | Weakly alkaline/acidic | 5.5 - 6.5 | [2] |

| Reported Yield | 89% | 98% (crude) | [2][8] |

Purification and Post-Treatment

The crude this compound slurry obtained after synthesis requires purification to remove unreacted starting materials, by-products, and inorganic salts. This is crucial for achieving the desired coloristic properties, purity, and application performance. Further post-treatment steps, often referred to as "pigmenting," can be employed to modify particle size, crystal form, and surface properties.

The standard purification process involves filtration, washing, and drying. More advanced methods may include solvent treatment and surface finishing with additives.

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Washing

This is the most fundamental purification step.

-

The crude pigment slurry is filtered under vacuum.[8]

-

The resulting pigment wet cake is reslurried in a large volume of deionized water.[8]

-

The slurry is stirred and then filtered again.[8]

-

This washing cycle of reslurrying and filtration is typically repeated multiple times (e.g., twice more).[8]

-

The final wet cake is dried, for instance, by freeze-drying for 48 hours or oven-drying at 80°C.[2][8]

Protocol 2: Solvent Treatment

To enhance purity and modify crystal properties, the crude or washed pigment can be treated with an organic solvent.

-

The crude dry pigment powder is added to a solvent such as N,N-dimethylformamide (DMF).[2][7]

-

The mixture is stirred at room temperature for a period (e.g., 2 hours) and then heated (e.g., to 50°C for 5 hours).[2][7]

-

After cooling, the pigment is filtered, and the solvent can be recovered for recycling.[2][7]

-

The resulting wet cake is then washed thoroughly with deionized water to remove residual solvent before drying.[2][7]

Protocol 3: Surface Treatment

For specific applications, the pigment surface can be modified to improve dispersibility and compatibility with the application medium.

-

The purified pigment wet cake is reslurried in deionized water.[2][7]

-

The slurry is heated (e.g., to 50°C), and an acid (e.g., glacial acetic acid) is added.[2][7]

-

An alkaline solution of a surface-active agent, such as rosin, is prepared separately by heating it with sodium hydroxide in water.[2][7]

-

This solution is then added dropwise to the pigment slurry.[2][7]

-

The mixture is held at temperature for a period (e.g., 2 hours) before being filtered, washed with deionized water, and dried.[2][7]

Table 3: Parameters for Purification and Post-Treatment

| Parameter | Aqueous Washing | Solvent Treatment | Surface Treatment | Source |

| Washing Medium | Deionized Water | N,N-Dimethylformamide (DMF) | Deionized Water | [2][8] |

| Temperature | Room Temperature | Room Temp, then 50°C | 50°C | [2][8] |

| Duration | - | 2 hours (RT) + 5 hours (50°C) | 2 hours | [2] |

| Drying Method | Freeze-drying or Oven-drying (80°C) | Oven-drying (80°C) | Oven-drying (80°C) | [2][8] |

| Additives | None | None | Rosin, Acetic Acid, NaOH | [2] |

Conclusion

The synthesis and purification of this compound can be accomplished through various well-documented protocols. The conventional low-temperature synthesis offers high yields, while alternative single-stage methods provide operational simplicity by avoiding cryogenic conditions. The purification process is paramount to achieving the final product's desired quality, with aqueous washing being the essential step. Further treatments with solvents or surface-active agents can be employed to tailor the pigment's properties for specific high-performance applications. The choice of methodology will depend on the desired scale, available equipment, and the specific performance requirements of the final pigment product.

References

- 1. This compound [dyestuffintermediates.com]

- 2. CN102391663B - Preparation method of C.I. This compound - Google Patents [patents.google.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Unveiling the Crystalline Architecture of Pigment Yellow 151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of C.I. Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. This document details the crystallographic parameters, molecular geometry, and critical intermolecular interactions that govern its notable stability and vibrant color. Furthermore, it outlines the experimental protocols for its synthesis and structural characterization, offering valuable insights for materials science and quality control.

Physicochemical and Crystallographic Data

This compound, chemically identified as 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid, is a monoazo pigment renowned for its excellent lightfastness and thermal stability.[1][2] These properties are intrinsically linked to its solid-state structure. The key physicochemical and crystallographic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₁₅N₅O₅ |

| Molecular Weight | 381.34 g/mol [3] |

| CAS Number | 31837-42-0[3] |

| C.I. Name | This compound[3] |

| C.I. Number | 13980[3] |

| Density | ~1.55 g/cm³[4] |

| Specific Surface Area | 23 m²/g[5] |

| Heat Stability | 260 °C (in HDPE for 5 min)[5] |

Table 2: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.63 Å |

| b | 10.31 Å |

| c | 11.75 Å |

| α | 71.18° |

| β | 79.93° |

| γ | 82.21° |

| Volume | 856.9 ų |

| Z | 2 |

| Data obtained from X-ray powder diffraction.[1][6] |

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound is characterized by a nearly planar conformation, which facilitates efficient crystal packing. The excellent stability of this pigment is largely attributed to a robust network of intermolecular hydrogen bonds.[1][2]

The benzimidazolone moiety plays a crucial role in forming these hydrogen bonds. Specifically, the N-H groups of the benzimidazolone ring act as hydrogen bond donors, while the carbonyl oxygen of an adjacent molecule's benzimidazolone group and the carbonyl oxygen of the acetoacetyl group act as acceptors. This creates a layered structure with strong intermolecular cohesion, which is responsible for the pigment's high thermal stability and insolubility in many solvents.[1][7]

Experimental Protocols

Synthesis of this compound Powder

The synthesis of this compound is typically achieved through a diazotization and coupling reaction.[3]

Protocol:

-

Diazotization: 2-Aminobenzoic acid is dissolved in an acidic aqueous medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling Component Preparation: The coupling component, 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved in a basic aqueous solution (e.g., sodium hydroxide).

-

Coupling Reaction: The diazonium salt solution is slowly added to the solution of the coupling component under vigorous stirring. The pH of the reaction mixture is carefully controlled during this process. The coupling reaction results in the precipitation of the crude this compound.

-

Post-Treatment: The crude pigment is then subjected to a conditioning step, which may involve heating in a solvent, to obtain the desired crystalline phase and particle size distribution.

-

Isolation and Drying: The final pigment product is isolated by filtration, washed with water to remove residual salts and impurities, and then dried.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

The crystal structure of this compound has been successfully determined from high-resolution X-ray powder diffraction data.[1]

Protocol:

-

Sample Preparation: A fine powder of the synthesized and conditioned this compound is used. The powder is carefully packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Collection: The XRPD data is collected using a diffractometer, typically with Cu Kα radiation. The diffraction pattern is recorded over a wide 2θ range with a small step size and a sufficient counting time per step to obtain good statistics.

-

Structure Solution: The crystal structure is solved from the powder diffraction data using real-space methods, which involve generating trial structures and comparing their calculated powder patterns to the experimental data.

-

Rietveld Refinement: Once a promising structural model is found, a Rietveld refinement is performed. This is a powerful technique for refining the crystal structure and lattice parameters by minimizing the difference between the experimental and calculated diffraction profiles.

Visualizations

The following diagrams illustrate the synthesis workflow and the key intermolecular interactions that define the crystal structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key intermolecular hydrogen bonding in this compound.

References

- 1. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.imaging.org [library.imaging.org]

- 3. This compound [dyestuffintermediates.com]

- 4. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]

- 5. zeyachem.net [zeyachem.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

Spectral Properties of Pigment Yellow 151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Pigment Yellow 151 (C.I. 13980), a high-performance benzimidazolone monoazo pigment. This document details its characteristic signatures in UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering valuable data for identification, quality control, and research applications.

Introduction to this compound

This compound (PY151) is a synthetic organic pigment known for its bright, greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2] Its chemical structure, belonging to the benzimidazolone and monoazo classes, dictates its unique spectral characteristics.[3] These properties are fundamental for its use in various demanding applications, including industrial coatings, plastics, and printing inks.[4] Understanding its UV-Vis and FT-IR spectra is crucial for material characterization, formulation development, and stability studies.

Chemical Structure: 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid[5] Molecular Formula: C₁₈H₁₅N₅O₅[2] CAS Number: 31837-42-0[2]

UV-Visible Spectroscopy

UV-Visible spectroscopy of this compound reveals electronic transitions within the molecule, primarily related to its extended conjugated system of aromatic rings and the azo group (-N=N-). The absorption of light in the visible region is responsible for its characteristic yellow color.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | ~400-500 nm (Expected) | Typically measured in solvents like DMF, NMP, or dispersed in a solid matrix. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its chemical bonds. The key functional groups include the benzimidazolone ring, the azo group, amide linkages, and aromatic rings.

Based on the Infrared and Raman Users Group (IRUG) database, a reference spectrum for this compound exists, which would provide precise peak positions.[6] Although the raw data is not directly provided, the characteristic vibrational frequencies for its constituent functional groups are well-established.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3200-3400 | N-H stretching (benzimidazolone, amide) | Medium-Strong |

| ~3000-3100 | Aromatic C-H stretching | Medium-Weak |

| ~1650-1700 | C=O stretching (amide I, benzimidazolone) | Strong |

| ~1580-1620 | C=C stretching (aromatic rings) | Medium-Strong |

| ~1500-1550 | N-H bending (amide II) | Medium |

| ~1400-1450 | -N=N- stretching (azo group) | Medium-Weak |

| ~1200-1300 | C-N stretching | Medium |

| ~700-900 | Aromatic C-H out-of-plane bending | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining UV-Vis and FT-IR spectra of organic pigments like this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the λmax of this compound.

Methodology:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide, N-Methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Dispersion: For insoluble samples, a dispersion can be created in a non-absorbing medium (e.g., mineral oil) or by casting a thin film of the pigment in a polymer matrix on a transparent substrate.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent or the dispersion medium.

-

Scan the sample over a wavelength range of approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the dry pigment powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Relationships

The following diagrams illustrate the general workflows for spectral analysis and the logical relationship between the pigment's structure and its spectral properties.

References

- 1. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]

- 2. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]

- 3. chsopensource.org [chsopensource.org]

- 4. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]

- 5. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectral Database Index | IRUG [irug.org]

A Technical Guide to the Solubility of Pigment Yellow 151 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. Given its widespread use in demanding applications such as automotive coatings, industrial paints, and plastics, understanding its behavior in various organic solvents is critical for formulation, quality control, and the development of new applications.

This compound is characterized by its clean, greenish-yellow shade and excellent fastness properties.[1][2] However, like many organic pigments, it exhibits very low solubility in common organic solvents, a property that is fundamental to its performance as a particulate colorant that remains physically and chemically unaffected by the medium in which it is dispersed.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not widely published, reflecting its inherently poor solubility. One source indicates a general solubility of 210 µg/L in organic solvents at 20°C, alongside a water solubility of 17.8 µg/L at 25°C.[4][5] This low solubility is a key attribute, contributing to its excellent resistance to bleeding and migration in finished products.

While exact solubility values are scarce, technical data sheets from various manufacturers provide qualitative assessments of its resistance to a range of common industrial solvents. This "fastness" or "resistance" is typically rated on a scale of 1 to 5 (where 5 indicates excellent resistance) or 1 to 8 (for lightfastness, where 8 is excellent). These ratings are crucial for predicting the pigment's stability in different solvent-based systems.

The following tables summarize the available qualitative and semi-quantitative data on the resistance of this compound to various organic solvents.

Table 1: Solvent Resistance of this compound (Rated on a 1-5 Scale)

| Solvent | Resistance Rating (1=Poor, 5=Excellent) | Source |

| Xylene | 5 | [6] |

| Ethanol | 5 | [6][7] |

| Ethyl Acetate | 4-5 | [6][7] |

| Methyl Ethyl Ketone (MEK) | 4 | [6] |

| White Spirit | 4 | [6] |

| Toluene | 5 | [7] |

| Solvent Mixture | 5 | [7] |

| Di-octyl Phthalate (DOP) | 5 | [7] |

Table 2: General Fastness Properties of this compound

| Property | Rating (1-5 Scale, unless noted) | Source |

| Acid Resistance | 5 | [1][7] |

| Alkali Resistance | 4 | [1][7] |

| Water Resistance | 5 | |

| Oil Resistance | 5 | |

| Migration Resistance | 4-5 | [1] |

| Heat Stability | Stable up to 200-280°C | [1][6] |

| Light Fastness (1-8 Scale) | 6-8 | [1] |

Experimental Protocols

Protocol 1: General Method for Determination of Pigment Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a given organic solvent. This method is suitable for pigments with very low solubility.

1. Materials and Equipment:

-

This compound (dry powder)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge capable of high-speed operation

-

Syringe filters (0.2 µm, solvent-compatible)

-

Glass vials with solvent-resistant caps

-

Drying oven

-

Glass beakers or weighing dishes

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a surplus amount of dry this compound powder (e.g., 1.0 g) and transfer it to a glass vial.

-

Add a known volume of the selected organic solvent (e.g., 50 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved pigment at the end of this period is essential.

-

-

Separation of Undissolved Pigment:

-

Transfer the vial to a centrifuge and spin at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved pigment particles.

-

Carefully draw off the supernatant using a syringe, ensuring no solid particles are disturbed.

-

For complete removal of any remaining suspended particles, pass the supernatant through a 0.2 µm syringe filter into a pre-weighed glass beaker or weighing dish.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the beaker containing the filtered saturated solution.

-

Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment (a vacuum oven is preferred for lower temperatures).

-

Once all the solvent has evaporated, cool the beaker in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved pigment (m_pigment): (Weight of beaker + dry residue) - (Weight of empty beaker)

-

Mass of solvent (m_solvent): (Weight of beaker + solution) - (Weight of beaker + dry residue)

-

Solubility ( g/100 g solvent): (m_pigment / m_solvent) * 100

-

Protocol 2: Oil Absorption of Pigments by Spatula Rub-out (ASTM D281)

This standard test method determines the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of pigment. This value, known as oil absorption, is crucial as it indicates the vehicle demand of the pigment in a formulation.[8] A pigment with a high oil absorption will require more binder to achieve a workable consistency, which can impact properties like gloss, drying time, and film strength.[9][10]

1. Materials and Equipment:

-

This compound (dry powder)

-

Raw linseed oil (conforming to ASTM D281 specifications)

-

Analytical balance (readable to 0.001 g)

-

Smooth glass plate or marble slab for rub-out

-

Steel spatula with a sharp edge

-

Buret or dropping bottle for dispensing oil

2. Procedure:

-

Sample Preparation: Weigh a specific amount of the dry pigment (e.g., 1.000 g, but the amount can be adjusted based on pigment density) and place it on the center of the glass slab.

-

Oil Addition: Add the raw linseed oil drop by drop from the buret to the pigment powder. After each small addition, thoroughly incorporate the oil into the pigment by rubbing with the spatula.[6]

-

Paste Formation: Continue adding oil and rubbing until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be collected into a single ball or mass on the tip of the spatula.[11]

-

Measurement: Record the volume of oil used to reach this endpoint.

3. Calculation:

-

Oil Absorption (mL/100 g): (Volume of oil used in mL / Weight of pigment in g) * 100

-

Oil Absorption ( g/100 g): [(Volume of oil in mL * Specific gravity of oil) / Weight of pigment in g] * 100

Conclusion

This compound is a high-performance organic pigment with inherently low solubility in organic solvents, which is a key factor in its excellent fastness and stability. While quantitative solubility data is limited, qualitative resistance ratings provide valuable guidance for formulators. The provided experimental protocols for both a general solubility determination and the standard oil absorption test (ASTM D281) offer robust methodologies for researchers and scientists to characterize this pigment for their specific applications. A thorough understanding of these properties is essential for leveraging the full potential of this compound in advanced materials and formulations.

References

- 1. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]

- 2. Organic Strong Greenish this compound [colorbloomdyes.com]

- 3. store.astm.org [store.astm.org]

- 4. This compound | 31837-42-0 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scribd.com [scribd.com]

- 7. Hostaperm Yellow H4G for Printing - Sudarshan Chemical Industries Limited. [sudarshan.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. naturalpigments.eu [naturalpigments.eu]

- 10. dl.astm.org [dl.astm.org]

- 11. Oil absorption - Serina Trading [kaolin.co.za]

In-Depth Technical Guide: Thermal Stability and Degradation of Pigment Yellow 151

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 151 (C.I. 13980) is a high-performance benzimidazolone monoazo pigment prized for its bright greenish-yellow shade, excellent lightfastness, and weather resistance.[1] Its robust thermal stability makes it a preferred choice for demanding applications such as automotive coatings, high-quality industrial paints, and the coloration of various plastics, including those processed at elevated temperatures like HDPE.[2][3] Understanding the thermal stability and degradation pathways of this compound is critical for predicting its performance during processing and its long-term durability in final products. This guide provides a comprehensive overview of the thermal behavior of this compound, including quantitative stability data, detailed experimental protocols for its analysis, and an examination of its degradation mechanisms.

Chemical Structure

The chemical structure of this compound, a monoazo benzimidazolone, is fundamental to its high thermal stability. The presence of the benzimidazolone moiety and the potential for extensive intermolecular hydrogen bonding contribute to a stable molecular arrangement that requires significant energy to disrupt.[4]

IUPAC Name: 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid

CAS Number: 31837-42-0

Molecular Formula: C₁₈H₁₅N₅O₅

Quantitative Thermal Stability Data

The thermal stability of this compound has been evaluated in various polymer systems. The data below, compiled from technical data sheets, highlights its resilience to thermal degradation.

| Parameter | Value | Polymer System | Test Duration | Source(s) |

| Heat Stability | 260 °C | HDPE | 5 minutes | [2][3] |

| Heat Stability | 220 °C | - | - | [5] |

| Melting Point | ~330 °C | - | - | [2] |

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability and degradation of this compound involves several analytical techniques. The following are detailed experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), which are key methods for this purpose.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a controlled linear heating rate. To study degradation kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are often employed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the pigment (typically 50-100 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 700 °C) in an inert atmosphere (helium). The pyrolysis products are then swept into the GC column.

-

Gas Chromatography (GC): The pyrolysis products are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program that allows for the elution of a wide range of compounds.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization at 70 eV) and their mass spectra are recorded.

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Thermal Degradation Pathways

The thermal degradation of benzimidazolone azo pigments, including this compound, is a complex process. Based on studies of similar pigments, the primary degradation pathway involves the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This initial fragmentation is followed by a series of secondary reactions of the resulting radical species.

A study utilizing Py-GC/MS on various benzimidazolone pigments revealed a general degradation pattern that can be extrapolated to this compound.[6] The pyrolysis of these pigments leads to the formation of characteristic aromatic compounds derived from both the diazo and coupling components of the original pigment molecule.

For this compound, the expected primary degradation step is the homolytic cleavage of the azo bond, leading to the formation of two primary radical fragments. These highly reactive species can then undergo various reactions such as hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller, more volatile compounds.

Based on the structure of this compound, some of the anticipated degradation products that could be identified by Py-GC/MS include:

-

From the Diazo Component: Benzoic acid derivatives.

-

From the Coupling Component: Benzimidazolone derivatives and fragments of the acetoacetylamino group.

The following diagram illustrates a generalized thermal degradation pathway for this compound.

Caption: Generalized thermal degradation pathway of this compound.

Experimental and Analytical Workflow

The comprehensive analysis of the thermal stability and degradation of this compound follows a structured workflow, integrating multiple analytical techniques to provide a complete picture of its behavior at elevated temperatures.

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound exhibits high thermal stability, a characteristic attributed to its benzimidazolone chemical structure. Quantitative data indicates its suitability for applications involving high-temperature processing. The primary thermal degradation mechanism is initiated by the cleavage of the azo bond, leading to the formation of various aromatic fragments. A comprehensive understanding of its thermal behavior, achieved through techniques such as TGA and Py-GC/MS, is essential for optimizing its use in high-performance materials and ensuring product longevity. This guide provides the foundational knowledge and experimental framework for researchers and scientists to further investigate and utilize the excellent thermal properties of this compound.

References

In-Depth Technical Guide: Lightfastness and Weather Resistance of Pigment Yellow 151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness and weather resistance properties of C.I. Pigment Yellow 151, a high-performance benzimidazolone pigment. This document consolidates key performance data, details standardized experimental methodologies for its evaluation, and explores its chemical stability under light and atmospheric exposure.

Introduction to this compound

This compound (CAS No. 31837-42-0; C.I. No. 13980) is a synthetic organic pigment belonging to the benzimidazolone class.[1] It is characterized by a clean, greenish-yellow shade.[2] Its molecular structure, featuring a stable benzimidazolone group, imparts excellent durability, making it a preferred choice for demanding applications such as automotive coatings, industrial finishes, high-grade plastics, and specialized printing inks.[3][4] Understanding its resilience to photodegradation and weathering is critical for ensuring the long-term color stability and performance of materials in which it is incorporated.

Quantitative Performance Data

The lightfastness and weather resistance of this compound are typically evaluated using standardized rating systems. Lightfastness is often assessed on the Blue Wool Scale, where a rating of 8 signifies excellent lightfastness and 1 indicates poor performance. Weather resistance is commonly rated on a 1-5 grey scale after a specified duration of exposure. The following tables summarize performance data from various industry sources.

Table 1: Lightfastness and Heat Stability of this compound

| Property | Rating/Value | Test Conditions/Notes |

| Lightfastness (Full Shade) | 7-8 | ISO 105-B02 |

| Lightfastness (Tint) | 6-7 | - |

| Heat Stability | 200-280°C | Varies with the polymer system (e.g., 260°C in HDPE for 5 minutes)[3][5] |

Table 2: Weather Resistance of this compound

| Exposure Duration | Grey Scale Rating (Full Shade) | Grey Scale Rating (Tint) | Test Conditions |

| 1 Year (Florida) | 5 | 4 (with TiO2) | Alkyd melamine (B1676169) resin system[5] |

| 12 Months (Belgium) | 5 | - | Alkyd/melamine stoving system |

| - | 4-5 | - | General rating |

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Unit |

| Density | ~1.6 | g/cm³ |

| Oil Absorption | 45-55 | g/100g |

| Specific Surface Area | ~23 | m²/g |

| Acid Resistance | 5 | (Scale 1-5) |

| Alkali Resistance | 5 | (Scale 1-5) |

Experimental Protocols

The evaluation of lightfastness and weather resistance of pigments is governed by standardized testing methodologies. The most relevant standards for this compound are ASTM D4303 for lightfastness and ISO 16474-2 for artificial weathering.

Lightfastness Testing (ASTM D4303)

ASTM D4303 provides standard test methods for the lightfastness of colorants used in artists' materials, which are also applicable to industrial pigments.[6][7] The methods are designed to simulate the color changes that occur over time with indoor light exposure.[8][9]

Objective: To determine the resistance of this compound to color change upon exposure to a controlled light source simulating indoor conditions.

Methodology Overview:

-

Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied uniformly to a substrate.

-

Initial Color Measurement: The initial color of the specimen is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.[8]

-

Exposure: A portion of the specimen is exposed to a light source under specified conditions, while another portion is masked as a control. Common exposure methods include:

-

Exposure Conditions (Method C - Xenon Arc):

-

Final Color Measurement: After the designated exposure period, the color of the exposed portion is re-measured.

-

Color Difference Calculation: The color difference (ΔEab) between the initial and final measurements is calculated using the CIE 1976 Lab color difference equation.[10]

-

Lightfastness Classification: The pigment is assigned to a lightfastness category based on the calculated ΔE*ab value.

Artificial Weathering Testing (ISO 16474-2)

ISO 16474-2 specifies methods for exposing specimens to a xenon-arc lamp in the presence of moisture to simulate the effects of outdoor weathering.[11][12][13]

Objective: To evaluate the resistance of this compound to degradation under simulated outdoor weathering conditions, including sunlight and moisture.

Methodology Overview:

-

Specimen Preparation: The pigment is incorporated into the desired application medium (e.g., a coating or plastic plaque) and prepared according to standard procedures.

-

Exposure Apparatus: A xenon-arc test chamber equipped with appropriate filters to simulate natural sunlight is used.

-

Exposure Cycles: The specimens are subjected to alternating cycles of light and moisture (water spray or condensation). A common cycle (Method A) includes:

-

102 minutes of light exposure (dry).

-

18 minutes of light exposure with water spray.[11]

-

-

Exposure Conditions:

-

Irradiance: 60 W/m² in the 300-400 nm range.[11]

-

Black Standard Temperature: Controlled during the light-only phase.

-

Relative Humidity: Controlled during the light-only phase.

-

-

Evaluation: At specified intervals, the specimens are removed and evaluated for changes in color, gloss, and physical integrity. Color change is assessed using the grey scale (ISO 105-A02).

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for testing the lightfastness and weather resistance of this compound.

Proposed Photodegradation Pathway

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, a plausible mechanism can be proposed based on the known photochemistry of azo dyes and the stability of the benzimidazolone moiety. The primary routes of degradation are likely to involve the azo linkage, which is the chromophore. The benzimidazolone ring itself is known for its high stability.

The degradation is likely initiated by the absorption of UV radiation, leading to the formation of excited states and reactive oxygen species.

Conclusion

This compound demonstrates exceptional lightfastness and good weather resistance, making it a highly reliable colorant for durable applications. Its performance is attributed to the inherent stability of its benzimidazolone chemical structure. Standardized testing according to ASTM and ISO protocols is essential for verifying its performance characteristics in specific formulations. While the precise degradation mechanism is complex, it is understood to primarily involve the breakdown of the azo chromophore under UV exposure and in the presence of atmospheric elements, leading to a loss of color. For critical applications, it is recommended that the pigment be tested within the specific end-use system to confirm its long-term stability.

References

- 1. This compound [dyestuffintermediates.com]

- 2. zeyachem.net [zeyachem.net]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]

- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. micomlab.com [micomlab.com]

- 8. measurecolour.com.my [measurecolour.com.my]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ISO 16474-2 | Q-Lab [q-lab.com]

- 12. ISO 16474-2 Testing of paints - Large Xenon Test Chamber [sonacme.com]

- 13. intertekinform.com [intertekinform.com]

Pigment Yellow 151: A Toxicological and Ecotoxicological Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 151 (C.I. 13980; CAS No. 31837-42-0) is a benzimidazolone-based organic pigment widely utilized in the plastics, paints, and printing ink industries for its vibrant greenish-yellow hue and excellent fastness properties. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, compiled from safety data sheets, regulatory agency information, and scientific literature. The information is presented to meet the core requirements of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Toxicological Data

The toxicological profile of this compound suggests a low order of acute toxicity. However, data on chronic exposure and specific endpoints such as reproductive toxicity are limited.

Acute Toxicity

This compound exhibits low acute toxicity via oral and inhalation routes of exposure in animal studies.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | [1][2] |

| LD50 | Rat | Oral | > 10000 mg/kg | [3] |

| LC50 | Rat (male/female) | Inhalation | > 1.274 mg/m³ air (analytical) | [1][2] |

| Dermal Toxicity | - | Dermal | No data available | [2] |

Experimental Protocols: Acute Toxicity

While specific study reports were not available, the methodologies for these tests generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (following OECD Guideline 423): The study likely involved the administration of a single high dose of this compound to a group of female rats.[1][2] The animals would have been observed for mortality and clinical signs of toxicity for a period of at least 14 days. The LD50 value of > 5000 mg/kg bw indicates that no mortality was observed at this limit dose.[1][2]

-

Acute Inhalation Toxicity (following OECD Guideline 403): This study would have exposed male and female rats to an aerosolized concentration of this compound for a defined period, typically 4 hours.[1][2] The animals would then be observed for up to 14 days for signs of toxicity and mortality. The reported LC50 of > 1.274 mg/m³ suggests no adverse effects were seen at the highest attainable analytical concentration.[1][2]

Skin and Eye Irritation

Available data from safety data sheets indicate that this compound is not considered to be a skin or eye irritant.

Sensitization

Genotoxicity

Comprehensive genotoxicity data for this compound is limited. One study on food colorants, including Brilliant Black BN (E 151), which is a different substance, suggested potential genotoxic effects.[4][5][6] However, specific in vitro and in vivo studies on this compound are not detailed in the available literature. Generally, organic pigments are considered to have low genotoxic potential due to their poor solubility and bioavailability.

Carcinogenicity

A chronic feeding study in rats reported no carcinogenic effects observed for a pigment, though the specific details and duration of the study for this compound were not provided in the accessible documents. Organic azo pigments, as a class, have not shown carcinogenic potential in animal studies when they are practically insoluble.[7]

Repeated Dose Toxicity

Data from repeated dose toxicity studies, which are crucial for determining a No Observed Adverse Effect Level (NOAEL), were not found in the public domain for this compound.

Ecotoxicological Data

The ecotoxicological data for this compound indicate a low hazard to aquatic organisms, which is consistent with its very low water solubility.

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Danio rerio (Zebra fish) | 96 hours | > 1 mg/L | [1][2] |

| EC50 | Daphnia magna (Water flea) | 48 hours | > 100 mg/L | [1][2] |

| NOEC | Desmodesmus subspicatus (Green algae) | 72 hours | 1 mg/L | [1][2] |

| EC50 | Activated sludge, domestic | 3 hours | > 1000 mg/L (Respiration rate) | [1][2] |

Experimental Protocols: Ecotoxicity

The methodologies for these ecotoxicity tests are based on internationally recognized OECD guidelines.

-

Acute Toxicity to Fish (following OECD Guideline 203): Zebra fish were likely exposed to a range of concentrations of this compound in a static or semi-static system for 96 hours. Mortality and sublethal effects were observed. The LC50 of > 1 mg/L indicates that the concentration causing mortality in 50% of the fish is greater than its water solubility.[1][2]

-

Acute Immobilisation Test for Daphnia (following OECD Guideline 202): Daphnia magna were exposed to the pigment for 48 hours, and the concentration at which 50% of the daphnids were immobilized was determined. The high EC50 value reflects the low toxicity of the substance.[1][2]

-

Alga, Growth Inhibition Test (following OECD Guideline 201): The growth of the green algae Desmodesmus subspicatus was measured over a 72-hour exposure period to determine the No Observed Effect Concentration (NOEC).[1][2]

-